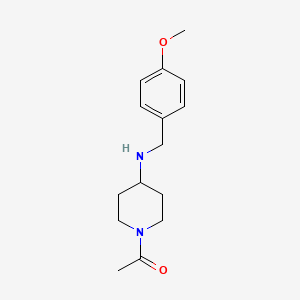

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[(4-methoxyphenyl)methylamino]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12(18)17-9-7-14(8-10-17)16-11-13-3-5-15(19-2)6-4-13/h3-6,14,16H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNCNELEEPAVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine

This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway for 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine, a valuable substituted piperidine derivative for research and development in medicinal chemistry. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction and Strategic Overview

The synthesis of this compound is strategically designed as a three-step sequence commencing with commercially available N-Boc-4-piperidone. This pathway leverages a protecting group strategy to ensure regioselective functionalization of the piperidine ring. The core transformations involve a reductive amination to install the N-(4-methoxybenzyl) moiety, followed by deprotection of the piperidine nitrogen and subsequent N-acetylation. This approach provides a clear and scalable route to the target compound with good overall yields.

The overall synthetic transformation is depicted below:

Caption: Overall three-step synthesis pathway.

Step 1: Reductive Amination of N-Boc-4-piperidone

The initial step involves the formation of a C-N bond between N-Boc-4-piperidone and 4-methoxybenzylamine via reductive amination. This reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a hydride source. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mild nature and tolerance of a wide range of functional groups.

Experimental Protocol

Materials:

-

N-Boc-4-piperidone

-

4-Methoxybenzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) is added 4-methoxybenzylamine (1.1 eq).

-

Glacial acetic acid (1.0 eq) is then added to the mixture to catalyze the formation of the iminium ion.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate as a colorless oil.

Causality of Experimental Choices

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride as it is less basic and does not reduce the starting ketone, leading to fewer side products.

-

Acid Catalyst: Acetic acid is used to protonate the carbonyl oxygen, making it more electrophilic and facilitating the nucleophilic attack by the amine.

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the iminium ion intermediate.

Step 2: N-Boc Deprotection

The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the carbamate without affecting other functional groups in the molecule. A common and effective method is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Protocol

Materials:

-

tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

The starting material is dissolved in DCM.

-

Trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure.

-

The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-(4-methoxybenzyl)piperidin-4-amine.

Trustworthiness of the Protocol

This deprotection protocol is a standard and reliable method for the removal of Boc groups. The workup procedure ensures the complete neutralization of the acid and isolation of the free amine, which is crucial for the subsequent acetylation step.

Step 3: N-Acetylation of N-(4-methoxybenzyl)piperidin-4-amine

The final step is the N-acetylation of the piperidine nitrogen to yield the target compound. This is a straightforward acylation reaction using acetic anhydride in the presence of a base to neutralize the acetic acid byproduct.

Experimental Protocol

Materials:

-

N-(4-methoxybenzyl)piperidin-4-amine

-

Acetic anhydride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

N-(4-methoxybenzyl)piperidin-4-amine is dissolved in DCM.

-

Triethylamine (1.5 eq) is added, followed by the dropwise addition of acetic anhydride (1.2 eq) at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to give this compound as a white solid.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material | Reagents | Product | Physical State |

| 1 | N-Boc-4-piperidone | 4-Methoxybenzylamine, STAB, Acetic Acid | tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate | Colorless Oil |

| 2 | tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate | Trifluoroacetic Acid | N-(4-methoxybenzyl)piperidin-4-amine | Oil/Low-melting solid |

| 3 | N-(4-methoxybenzyl)piperidin-4-amine | Acetic Anhydride, Triethylamine | This compound | White Solid |

Visualization of the Synthetic Workflow

Caption: Detailed experimental workflow.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data:

-

tert-butyl 4-((4-methoxybenzyl)amino)piperidine-1-carboxylate: ¹H NMR will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the benzylic protons, and the aromatic protons of the 4-methoxybenzyl group, including a singlet for the methoxy group around 3.8 ppm.

-

N-(4-methoxybenzyl)piperidin-4-amine: Following deprotection, the signal for the Boc group will be absent in the ¹H NMR spectrum.

-

This compound: The ¹H NMR spectrum of the final product will exhibit a new singlet corresponding to the acetyl methyl protons around 2.1 ppm. The signals for the piperidine ring protons will also show a shift due to the change in the electronic environment upon acetylation.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The use of a protecting group strategy allows for controlled functionalization, and the chosen reagents and conditions are well-established in organic synthesis, ensuring high yields and purity of the final product. This guide provides the necessary detail for researchers to replicate this synthesis and utilize the target molecule in their drug discovery and development programs.

References

-

Reductive Amination: For general procedures and principles of reductive amination, see: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Boc Protection and Deprotection: For a comprehensive review of protecting groups in organic synthesis, including the Boc group, see: Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

N-Acetylation: For general methods of N-acetylation, refer to standard organic chemistry textbooks and protocols. A relevant example can be found in: Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine: A Keystone for Drug Development

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A molecule's success is not solely dictated by its biological activity but is intrinsically linked to its physicochemical properties. These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[1][2][3] This guide provides a comprehensive technical overview of the essential physicochemical characteristics of the novel piperidine derivative, 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding the nuanced physicochemical attributes of its derivatives is therefore paramount for researchers, scientists, and drug development professionals. This document will delve into the theoretical and practical aspects of key properties such as lipophilicity, solubility, and ionization state (pKa), providing not just data, but the strategic rationale behind their evaluation. We will explore both established experimental protocols and predictive computational approaches, offering a robust framework for the characterization of this and similar molecules.

Molecular Profile of this compound

A thorough understanding of the molecular structure is the foundation upon which all physicochemical predictions and analyses are built.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | Calculated |

| Molecular Weight | 262.35 g/mol | Calculated |

| Chemical Structure |  | - |

Lipophilicity: A Double-Edged Sword in Drug Design

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of a drug's behavior in the body.[4] It influences membrane permeability, plasma protein binding, and metabolic pathways.[5] The octanol-water partition coefficient (LogP) is the most common metric for lipophilicity.

Predictive Analysis and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the "drug-likeness" of a compound, with a focus on properties that favor oral bioavailability.[6][7]

-

Molecular Weight < 500 Da: (262.35 Da - Compliant ) Smaller molecules are more readily absorbed.[1]

-

LogP < 5: A balanced lipophilicity is crucial for both membrane permeation and aqueous solubility.[4][8]

-

Hydrogen Bond Donors ≤ 5: The secondary amine provides one hydrogen bond donor. (Compliant )

-

Hydrogen Bond Acceptors ≤ 10: The two oxygen atoms and the tertiary amine nitrogen act as hydrogen bond acceptors. (Compliant )

Computational models predict the LogP of this compound to be in a range suitable for a potential oral drug candidate.

| Parameter | Predicted Value | Significance |

| cLogP | ~2.5 - 3.5 | Indicates good membrane permeability. |

Experimental Determination of LogP: The Shake-Flask Method

The gold-standard for LogP determination is the shake-flask method, a direct measure of partitioning between n-octanol and water.

Protocol:

-

Preparation of Pre-Saturated Solvents: n-Octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of the test compound is dissolved in one of the pre-saturated solvents.

-

Partitioning: The solution is mixed with an equal volume of the other pre-saturated solvent in a separatory funnel.

-

Equilibration: The mixture is shaken until equilibrium is reached, typically for several hours.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for experimental LogP determination using the shake-flask method.

Solubility: The Gateway to Absorption

For a drug to be absorbed, it must first be in solution.[1] Aqueous solubility is a critical factor, particularly for orally administered drugs. The presence of both polar (amine, amide, ether) and non-polar (benzyl, piperidine ring) moieties in this compound suggests a complex solubility profile.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed in various aqueous and organic solvents. Given its basic nitrogen atom, the compound is expected to exhibit increased solubility in acidic aqueous solutions due to salt formation.[9][10]

Protocol:

-

To a series of test tubes, add a small, measured amount of the compound (e.g., 1-5 mg).

-

Add 1 mL of the test solvent (e.g., water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO) to each tube.

-

Vigorously vortex each tube for 1-2 minutes.

-

Visually inspect for complete dissolution.

Quantitative Solubility Determination: Isothermal Shake-Flask Method

This method provides a precise measure of a compound's solubility at a specific temperature.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).

-

The suspension is agitated in a constant temperature water bath until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC).

Caption: Isothermal shake-flask method for quantitative solubility measurement.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[11] For this compound, the secondary amine is the primary basic center. Its pKa will dictate the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding.

Predictive pKa Analysis

Computational tools can provide a reliable estimate of the pKa based on the molecule's structure. For piperidine derivatives, the pKa of the secondary amine is expected to be in the range of 8.0-10.0.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

Protocol:

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a co-solvent system if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel with a pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion: A Roadmap for Preclinical Development

The physicochemical properties of this compound are integral to its potential as a therapeutic agent. A balanced profile of lipophilicity, solubility, and ionization is essential for favorable ADME characteristics. This guide has provided a framework for the systematic evaluation of these properties, combining predictive computational methods with robust experimental protocols. The insights gained from these studies will be invaluable in guiding lead optimization, formulation development, and the overall progression of this compound through the preclinical pipeline. By embracing a deep understanding of these foundational chemical principles, researchers can significantly enhance the probability of translating a promising molecule into a successful drug.

References

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.

- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Wikipedia. (n.d.). Lipinski's rule of five.

- Kypreos, K. E., & Papakyriakou, A. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current drug discovery technologies, 9(4), 282–291.

- Admescope. (2022, May 11). Characterize the physicochemical parameters early.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. International Journal of Pharmaceutical Sciences and Research, 5(10), 4363-4368.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- ChemScene. (n.d.). 1-Acetyl-n-methoxy-n-methylpiperidine-4-carboxamide.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.).

- ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.

Sources

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. admescope.com [admescope.com]

- 6. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 9. chemhaven.org [chemhaven.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. applications.emro.who.int [applications.emro.who.int]

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine CAS number lookup

An In-Depth Technical Guide to 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The narrative delves into its identification, synthesis, characterization, and potential applications, offering field-proven insights for professionals in the field.

Compound Identification and CAS Number Status

Systematic Name: this compound

Molecular Formula: C₁₅H₂₂N₂O₂

Molecular Weight: 262.35 g/mol

Structure:

Synthesis of this compound

The synthesis of the title compound is a straightforward N-acetylation of the secondary amine precursor. The following protocol outlines a reliable method for this transformation.

Rationale for Experimental Choices

N-acetylation is a common chemical reaction in organic synthesis, often employed in drug discovery to modify the properties of a lead compound.[2] The acetyl group can alter a molecule's polarity, solubility, metabolic stability, and its ability to act as a hydrogen bond donor. The choice of acetic anhydride as the acetylating agent is based on its high reactivity and commercial availability. A tertiary amine base, such as triethylamine, is included to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both the starting material and reagents.

Experimental Protocol

Materials:

-

1-(4-methoxybenzyl)piperidin-4-amine hydrochloride (or the free base)

-

Acetic anhydride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Free Base (if starting from the hydrochloride salt):

-

Dissolve 1-(4-methoxybenzyl)piperidin-4-amine hydrochloride in a minimal amount of water.

-

Cool the solution in an ice bath and add an excess of a strong base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 12).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil or solid.

-

-

Acetylation Reaction:

-

Dissolve 1-(4-methoxybenzyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. The expected data are summarized below.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl group (singlet, ~2.1 ppm), the piperidine ring protons (multiplets, ~1.5-3.5 ppm), the methoxy group on the benzyl ring (singlet, ~3.8 ppm), the benzylic protons (singlet, ~3.5 ppm), and the aromatic protons of the 4-methoxybenzyl group (doublets, ~6.8 and ~7.2 ppm). |

| ¹³C NMR | Resonances for the acetyl carbonyl carbon (~170 ppm), the acetyl methyl carbon (~22 ppm), the piperidine ring carbons (~25-60 ppm), the methoxy carbon (~55 ppm), the benzylic carbon (~60 ppm), and the aromatic carbons (~114-160 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 263.17. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch around 1650 cm⁻¹. |

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals.[3] The 4-aminopiperidine motif, in particular, has been explored for various therapeutic applications.

-

Antiviral Agents: Derivatives of the 4-aminopiperidine scaffold have been identified as inhibitors of the assembly and release of infectious Hepatitis C virus (HCV).[4]

-

Cognition Enhancers: Certain 4-aminopiperidine analogues have demonstrated potent cognition-enhancing activity in preclinical models, suggesting potential for the treatment of neurodegenerative diseases like Alzheimer's.[5]

-

Receptor Modulation: The 4-aminopiperidine core has been utilized in the development of ligands for various receptors, including somatostatin receptors, which are implicated in a range of physiological processes and diseases.[6]

-

Enzyme Inhibition: Substituted piperidines have been successfully developed as highly potent enzyme inhibitors, for example, as acetylcholinesterase inhibitors for the treatment of dementia.[7]

The introduction of the N-acetyl and N-(4-methoxybenzyl) groups to the 4-aminopiperidine core in the title compound could modulate its pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for screening in various biological assays. The N-acetylation removes a basic center, which can influence receptor binding and cell permeability.

Logical Relationship Diagram: Scaffold Modification for Drug Discovery

Sources

- 1. 1158533-04-0|1-(4-Methoxybenzyl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of N-Acetylated Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. The introduction of an N-acetyl group can significantly modulate the physicochemical and pharmacological properties of these derivatives, leading to a diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of N-acetylated piperidine derivatives, focusing on their potential as enzyme inhibitors, anticancer agents, neuroprotective compounds, and anti-inflammatory molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their mechanisms of action, structure-activity relationships, and key experimental protocols.

Enzyme Inhibition: A Key Modality of N-Acetylated Piperidine Derivatives

N-acetylated piperidine derivatives have emerged as potent inhibitors of various enzymes, playing a crucial role in the management of several diseases. Their inhibitory activity often stems from specific interactions with the enzyme's active site or allosteric sites, driven by the structural features of the piperidine ring and its substituents.

Acetylcholinesterase (AChE) Inhibition: A Therapeutic Target for Alzheimer's Disease

A prominent application of N-acetylated piperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a key strategy in managing the symptoms of Alzheimer's disease.

Quantitative Data on AChE Inhibition:

| Compound | Target Enzyme | IC50 Value |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM |

| Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM |

| N-Benzyl piperidine derivative d10 | AChE | 3.22 µM |

| N-Benzyl piperidine derivative d5 | AChE | 6.89 µM |

Causality Behind Experimental Choices: The selection of AChE as a target is based on the cholinergic hypothesis of Alzheimer's disease, which postulates that a decline in acetylcholine levels contributes to cognitive decline. The N-benzyl group in many potent inhibitors is designed to interact with the peripheral anionic site (PAS) of AChE, while the piperidine core and its substituents interact with the catalytic active site (CAS), leading to potent and often selective inhibition.

Signaling Pathway: Cholinergic Neurotransmission

The following diagram illustrates the role of AChE in cholinergic neurotransmission and the mechanism of its inhibition by N-acetylated piperidine derivatives.

Caption: Inhibition of AChE by N-acetylated piperidine derivatives in the synaptic cleft.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The anticancer potential of N-acetylated piperidine derivatives is a rapidly growing area of research. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[1]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 Value |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon) | 6-11 µM |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (Colon) | 6-11 µM |

| Piperidine Derivative 16 | HT29 (Colon) | 4.1 µg/mL |

| Piperidine Derivative 16 | MCF7 (Breast) | 26.2 µg/mL |

| Piperidine Derivative 22 | NCI-H460 (Lung) | 26.3 µg/mL |

| Piperidine Derivative 16 | NCI/ADR-RES (Ovarian) | 17.5 µg/mL |

Causality Behind Experimental Choices: The rationale for investigating the anticancer activity of these derivatives lies in their structural similarity to known anticancer agents and their ability to interact with various biological targets. The choice of cancer cell lines for screening is often based on the prevalence and unmet medical need of the specific cancer type.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

A key pathway often dysregulated in cancer and targeted by N-acetylated piperidine derivatives is the PI3K/Akt/mTOR pathway. Its inhibition can lead to decreased cell proliferation and survival.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-acetylated piperidine derivatives.

Neuroprotective Effects: Combating Oxidative Stress and Neuronal Damage

N-acetylated piperidine derivatives, particularly those related to N-acetylcysteine (NAC), have shown promise as neuroprotective agents. Their mechanisms of action often involve the mitigation of oxidative stress and the modulation of signaling pathways that protect neurons from damage.

Causality Behind Experimental Choices: The investigation into the neuroprotective effects of these compounds is driven by the significant role of oxidative stress and neuroinflammation in the pathogenesis of neurodegenerative diseases. The N-acetyl group can enhance the bioavailability and blood-brain barrier permeability of certain piperidine scaffolds.

Signaling Pathway: Nrf2-ARE Antioxidant Response

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Some N-acetylated piperidine derivatives can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: Activation of the Nrf2-ARE pathway by N-acetylated piperidine derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

N-acetylated piperidine derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Quantitative Data on Anti-inflammatory Activity:

| Compound | Assay | IC50 Value |

| Pyrazolo[1,5-a]quinazoline derivative 13b | Inhibition of LPS-induced NF-κB activity | 4.81 µM[2] |

| Pyrazolo[1,5-a]quinazoline derivative 13a | Inhibition of LPS-induced NF-κB activity | 24.4 µM[2] |

Causality Behind Experimental Choices: The rationale for exploring the anti-inflammatory potential of these compounds is their ability to interfere with inflammatory signaling cascades. The lipopolysaccharide (LPS)-induced inflammation model in macrophages is a standard in vitro assay to screen for potential anti-inflammatory agents.

Signaling Pathway: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a central regulator of inflammation. Inhibition of this pathway by N-acetylated piperidine derivatives can lead to a reduction in the production of inflammatory cytokines and mediators.[1]

Caption: Inhibition of the NF-κB signaling pathway by N-acetylated piperidine derivatives.

Structure-Activity Relationships (SAR)

The biological activity of N-acetylated piperidine derivatives is highly dependent on their chemical structure. Key structural features that influence their activity include:

-

The nature and position of substituents on the piperidine ring: The presence of bulky, lipophilic, or hydrogen-bonding groups can significantly impact enzyme binding and cellular uptake.

-

The stereochemistry of the piperidine ring: Different stereoisomers can exhibit distinct biological activities and potencies.

-

The nature of the acyl group on the nitrogen atom: While this guide focuses on N-acetyl derivatives, modifications to the acyl group can fine-tune the compound's properties. For instance, replacing the acetyl group with a benzoyl group can alter the inhibitory profile.[3][4]

A thorough understanding of SAR is crucial for the rational design of novel and more potent N-acetylated piperidine derivatives with desired biological activities.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of N-acetylated piperidine derivatives.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the N-acetylated piperidine derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Ellman's Assay for Acetylcholinesterase Inhibition

Principle: This method, developed by Ellman et al., is a simple, rapid, and sensitive colorimetric method for the determination of cholinesterase activity. It is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solution.

-

Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Initiation of Reaction: Add 25 µL of ATCI to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Data Analysis: Calculate the percentage of inhibition of AChE activity and determine the IC50 value.[7]

Griess Assay for Nitric Oxide Production

Principle: This assay determines the concentration of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). The method is based on the diazotization reaction of sulfanilamide with nitrite in an acidic medium, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.[8]

Protocol:

-

Cell Culture and Treatment: Culture RAW 264.7 macrophage cells and stimulate them with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of the N-acetylated piperidine derivative for 24 hours.[8]

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite and calculate the percentage of inhibition of NO production.

Conclusion and Future Perspectives

N-acetylated piperidine derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as enzyme inhibitors, anticancer agents, neuroprotective molecules, and anti-inflammatory compounds warrants further investigation. The continued exploration of their structure-activity relationships, coupled with the application of robust experimental protocols, will undoubtedly pave the way for the development of novel and effective therapeutics based on this privileged scaffold. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately translating these promising preclinical findings into clinical applications.

References

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

- Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

-

Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Available at: [Link]

-

Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

-

Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

- Palmer, A. M. (2011). The role of the N-methyl-D-aspartate (NMDA) receptor in the pathogenesis and treatment of Alzheimer's disease. Current drug targets, 12(13), 1874-1883.

-

de Paula, F. C. A., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 15(1), e0227229. Available at: [Link]

-

Gorgani, L., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research: IJPR, 16(1), 169. Available at: [Link]

-

Palmer, B. D., et al. (2000). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. Bioorganic & medicinal chemistry, 8(5), 1067-1085. Available at: [Link]

-

protocols.io. (2023). MTT (Assay protocol). Available at: [Link]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Available at: [Link]

-

Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors, 18(11), 3823. Available at: [Link]

-

Sheu, J. H., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 12(11), 5436-5446. Available at: [Link]

-

Chen, C. Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International journal of molecular sciences, 22(9), 4726. Available at: [Link]

-

Park, J. W., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 423-428. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Available at: [Link]

-

ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... Available at: [Link]

-

ResearchGate. (n.d.). AChE activity assay by Ellman method. Available at: [Link]

-

Ghelardini, C., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(25), 6235-6245. Available at: [Link]

-

Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3371-3374. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Available at: [Link]

-

Sławiński, J., et al. (2020). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 25(21), 5033. Available at: [Link]

-

Mao, Y., et al. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. Journal of neuroinflammation, 15(1), 1-14. Available at: [Link]

-

Permatasari, F. A. D., et al. (2021). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya, 31(4), 223-227. Available at: [Link]

-

Cook, J. H., et al. (2014). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 38(7), 885-892. Available at: [Link]

-

Chen, C. Y., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(8), 2638. Available at: [Link]

-

Ronca, R., et al. (2024). Neuroprotective Pathway Modulation by a Novel Coriandrum sativum, N-Acetylcysteine and Glutathione-Based Formulation: Insights from In Vitro 3D Models. International Journal of Molecular Sciences, 25(3), 1729. Available at: [Link]

-

Chen, C. Y., et al. (2018). N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury. Journal of neuroinflammation, 15(1), 1-14. Available at: [Link]

- Schoffelmeer, A. N. M., et al. (2001). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.

-

de Oliveira, A. C., et al. (2012). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 1(1), 28-34. Available at: [Link]

-

Andreani, A., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 8(11), 1159. Available at: [Link]

-

Semantic Scholar. (n.d.). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Available at: [Link]

-

Mao, Y., et al. (2022). Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Available at: [Link]

-

Kiss, B., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International journal of molecular sciences, 25(14), 7929. Available at: [Link]

Sources

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsi.org [ijpsi.org]

- 8. researchgate.net [researchgate.net]

A Strategic Guide to Identifying and Validating Therapeutic Targets for 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine: A Structurally-Informed Approach

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically successful drugs.[1][2] The novel compound, 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine, combines this core with other pharmacologically significant motifs, including the N-benzylpiperidine and 4-aminopiperidine systems. While no direct biological data for this specific molecule is publicly available, a rigorous analysis of its structural analogs allows for the formulation of strong hypotheses regarding its potential therapeutic targets. This guide deconstructs the molecule's key pharmacophoric elements to propose a prioritized set of potential targets within the Central Nervous System (CNS) and infectious disease domains. We present a comprehensive, multi-pronged validation strategy, complete with detailed experimental protocols and decision-making frameworks, to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals as a roadmap for elucidating the therapeutic potential of this promising chemical entity.

Introduction to the Molecule: A Synthesis of Privileged Scaffolds

The structure of this compound represents a deliberate convergence of chemical motifs known to confer potent and selective biological activity. The piperidine ring is a highly versatile and metabolically stable scaffold that enhances a molecule's druggability by improving its pharmacokinetic properties.[1] Its strategic substitution dictates the therapeutic application, which ranges from CNS disorders to oncology.[1][3]

The key substitutions on the piperidine core of the target molecule are:

-

An N-(4-methoxybenzyl) group at the 4-amino position: The N-benzylpiperidine motif is a well-established pharmacophore, with derivatives showing activity as monoamine releasing agents, acetylcholinesterase (AChE) inhibitors, and nicotinic receptor modulators.[4][5]

-

An acetyl group at the 1-position: This modification neutralizes the basicity of the piperidine nitrogen, which can fundamentally alter its interaction with aminergic G-protein coupled receptors (GPCRs) and transporters compared to its non-acetylated counterparts. It also introduces a hydrogen bond acceptor, which can be critical for specific target binding.

This unique combination suggests that the compound may possess novel pharmacology. This guide will therefore build a logical, evidence-based framework for identifying and validating its most probable molecular targets.

Hypothesis Generation: Target Identification by Pharmacophore Deconstruction

Our primary strategy is to dissect the molecule into its core components and map each to known biological activities from peer-reviewed literature. This approach allows us to generate a ranked list of potential targets for empirical validation.

Caption: Experimental workflow for validating activity at the α7 nAChR.

Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol measures changes in intracellular calcium in response to receptor activation, which is blocked by an antagonist.

-

Cell Culture and Plating:

-

Use a stable cell line expressing human α7 nAChR (e.g., SH-EP1-hα7).

-

Plate cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in Hank's Balanced Salt Solution (HBSS).

-

Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells twice with HBSS.

-

Add 100 µL of test compound dilutions or vehicle to the wells.

-

Incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a known α7 nAChR agonist (e.g., PNU-282987) at an EC80 concentration.

-

Continue to record fluorescence for 2-3 minutes.

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

-

High-Priority Target Class 2: Antimicrobial Agents

The 4-aminopiperidine core is a key structural feature in a novel class of antifungal agents that act by inhibiting ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity but absent in humans. [6]

Fungal Ergosterol Biosynthesis Enzymes

Rationale for Target Selection: A study on 4-aminopiperidines identified derivatives with potent activity against clinically relevant fungal isolates, including Candida and Aspergillus species. [6]The mechanism was determined to be the inhibition of sterol C14-reductase and/or sterol C8-isomerase in the ergosterol pathway. [6]The structure-activity relationship (SAR) showed that an N-benzyl group on the piperidine nitrogen was compatible with high antifungal activity. [6]This provides a strong rationale to test our compound, which features this exact combination of a 4-amino group and a substituted N-benzyl moiety (via the 4-methoxybenzyl group on the amine).

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of fungal pathogens, following CLSI M27/M38 guidelines.

-

Inoculum Preparation:

-

Culture fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on appropriate agar plates.

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

-

-

Plate Preparation:

-

Serially dilute the test compound in RPMI 1640 medium in a 96-well microtiter plate.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the test compound.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50% for fungistatic, ≥90% for fungicidal) inhibition of visible growth compared to the drug-free control. This can be assessed visually or by reading the optical density at 600 nm.

-

Mechanism of Action Confirmation: Sterol Profile Analysis

A positive result in the MIC assay should be followed by a mechanistic study to confirm inhibition of the ergosterol pathway.

-

Treat a liquid culture of the fungus with the test compound at its MIC.

-

After incubation, harvest the fungal cells and perform a lipid extraction.

-

Saponify the lipid extract and extract the non-saponifiable lipids (containing sterols).

-

Derivatize the sterols (e.g., silylation) and analyze the profile by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the sterol profile of treated cells to untreated cells. Inhibition of C14-reductase or C8-isomerase will lead to a depletion of ergosterol and an accumulation of specific precursor sterols, confirming the mechanism of action.

Caption: Putative inhibition points in the fungal ergosterol pathway.

Summary and Strategic Outlook

The novel compound this compound is a promising, yet uncharacterized, chemical entity. By leveraging a structure-based hypothesis generation approach, we have identified a clear and logical path forward for its investigation.

Prioritized Targets:

-

Acetylcholinesterase (AChE): A primary CNS target with strong precedent from highly potent N-benzylpiperidine analogs.

-

α7 Nicotinic Acetylcholine Receptor (nAChR): A secondary CNS target implicated by the N-benzylpiperidine pharmacophore.

-

Fungal Ergosterol Biosynthesis Enzymes: A compelling non-CNS target class suggested by the 4-aminopiperidine core.

The proposed workflows provide a self-validating system. Initial screening assays will efficiently determine if the compound has activity at the predicted targets. Positive hits will trigger more detailed secondary assays to confirm the mechanism and potency. This tiered approach ensures that resources are directed toward the most promising therapeutic avenues. The empirical data generated from these studies will be essential to fully elucidate the pharmacological profile of this molecule and guide its potential journey through the drug development pipeline.

References

- Grokipedia. 4-Benzylpiperidine.

- BenchChem. Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- Wikipedia. 4-Benzylpiperidine.

- ACS Publications. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.

- MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.

- PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- PubMed Central.

- PubMed.

- PubMed Central. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro.

- PubMed Central. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity.

- ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design.

- Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.

- ResearchGate. Selected pharmaceutical structures containing piperidine scaffold.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine structure-activity relationship

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine and its Analogs

Authored by a Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of the N-Benzylpiperidine Scaffold

The N-benzylpiperidine moiety is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown promise in a wide range of therapeutic areas, from neurodegenerative diseases like Alzheimer's to pain management.[2][3][4] This guide focuses on a specific derivative, This compound , as a focal point for exploring the nuanced structure-activity relationships (SAR) that govern the interaction of this chemical class with various biological targets. By dissecting the core structure and understanding the impact of specific functional groups, we can illuminate a rational path for designing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

The Core Moiety: this compound

The molecule at the heart of our discussion is comprised of three key structural features, each offering a vector for modification and optimization:

-

The Piperidine Scaffold: A six-membered saturated heterocycle containing a nitrogen atom. This ring system provides a rigid framework for orienting substituents in three-dimensional space.

-

The N-acetyl Group: An acetyl moiety attached to the piperidine nitrogen. This group significantly influences the basicity and hydrogen-bonding capacity of the piperidine nitrogen.

-

The N-(4-methoxybenzyl)amino Group: Located at the 4-position of the piperidine ring, this substituent is crucial for target engagement and can be extensively modified.

The exploration of the SAR of this compound and its analogs is a systematic investigation into how alterations to these three components affect the molecule's biological activity.

Elucidating the Structure-Activity Relationship (SAR)

Based on the broader class of N-benzylpiperidine derivatives, the primary biological targets for compounds of this nature are often G-protein coupled receptors (GPCRs), such as opioid or dopamine receptors, and enzymes like acetylcholinesterase (AChE).[3][5][6] The following sections will explore the SAR for each key component of the parent molecule in the context of these potential targets.

The Influence of the Piperidine Ring and its Substituents

The piperidine ring acts as a central scaffold. Modifications to this ring can impact the overall conformation and, consequently, the binding affinity of the molecule. For instance, the introduction of substituents on the piperidine ring can create stereoisomers with differing biological activities.

The Critical Role of the N-Substituent

The substituent on the piperidine nitrogen plays a pivotal role in defining the pharmacological profile of the molecule.

-

The N-acetyl Group: In our parent compound, the N-acetyl group neutralizes the basicity of the piperidine nitrogen. This can have profound effects on the molecule's ability to cross the blood-brain barrier and its interaction with the target protein. For many GPCRs, a basic nitrogen is a key pharmacophoric element for interaction with acidic residues like aspartic acid in the binding pocket. Replacing the acetyl group with other moieties, such as a benzyl group or a longer alkyl chain, can drastically alter the compound's activity and selectivity.[6]

The 4-Position Substituent: A Key Determinant of Potency and Selectivity

The N-(4-methoxybenzyl)amino group at the 4-position is arguably the most critical component for fine-tuning the biological activity.

-

The Benzyl Moiety: The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions within the binding pocket of the target protein.[7]

-

The Methoxy Group: The para-methoxy group on the benzyl ring is an electron-donating group that can influence the electronic properties of the aromatic ring and potentially form hydrogen bonds with the target. The position and nature of substituents on this ring are key areas for SAR exploration. For example, moving the methoxy group to the ortho or meta position, or replacing it with other electron-donating or electron-withdrawing groups, can significantly impact potency and selectivity.[7]

-

The Amine Linker: The secondary amine linking the piperidine and benzyl groups is a potential hydrogen bond donor and acceptor. Its replacement with an amide or ether linkage would alter the molecule's hydrogen bonding capacity and conformational flexibility.

The overall workflow for exploring the SAR of this compound family can be visualized as follows:

Caption: A workflow diagram illustrating the iterative process of analog synthesis and biological evaluation for SAR studies.

Experimental Protocols for SAR Elucidation

To systematically investigate the SAR of this compound and its analogs, a series of well-defined experimental protocols are required.

General Synthetic Pathway for Analog Generation

A general and flexible synthetic route is essential for generating a library of analogs for SAR studies. A plausible retro-synthetic approach would involve the reductive amination of a suitably protected 4-piperidone derivative.

Caption: A simplified synthetic workflow for the preparation of the parent compound via reductive amination.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-acetyl-4-piperidone (1 equivalent) and 4-methoxybenzylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a mild acid catalyst, such as acetic acid, and stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

This general procedure can be adapted to synthesize a wide variety of analogs by using different substituted benzylamines and modified piperidone starting materials.[8][9]

In Vitro Assays for Biological Characterization

A suite of in vitro assays is necessary to determine the biological activity of the synthesized compounds.

3.2.1. Opioid Receptor Binding and Functional Assays

Given the structural similarities to known opioid ligands, assessing the affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors is a logical starting point.[10]

-

Receptor Binding Assays: These assays measure the affinity of the test compounds for the opioid receptors. This is typically done using radioligand displacement assays with membranes prepared from cells expressing the specific opioid receptor subtype.

-

Functional Assays: These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist. Common functional assays include:

-

[³⁵S]GTPγS Binding Assay: Measures G-protein activation upon receptor stimulation.[11][12]

-

cAMP Inhibition Assay: Measures the inhibition of adenylyl cyclase activity, a downstream signaling event for Gi/o-coupled receptors like opioid receptors.[5][11]

-

β-Arrestin Recruitment Assay: Monitors the recruitment of β-arrestin to the activated receptor, which can be associated with both receptor desensitization and biased signaling.[5]

-

A hypothetical signaling pathway for a µ-opioid receptor agonist is depicted below:

Caption: A simplified diagram of the µ-opioid receptor signaling pathway leading to analgesia.

3.2.2. Acetylcholinesterase (AChE) Inhibition Assay

To investigate the potential of these compounds as treatments for Alzheimer's disease, their ability to inhibit AChE can be assessed using Ellman's method.[3][13]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a pre-determined time.

-

Reaction Initiation: Add DTNB and ATCI to initiate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Models for Efficacy and Pharmacokinetic Studies

Promising compounds from in vitro assays should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.[14]

-

Analgesia Models (for Opioid Activity):

-

Neuropathic Pain Models:

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, which are crucial for assessing their drug-like properties.

Data Presentation and Interpretation

Systematic presentation of SAR data is crucial for identifying trends and guiding further optimization.

Table 1: Illustrative SAR Data for Analogs of this compound

| Compound ID | R1 (N-substituent) | R2 (Benzyl Substituent) | µ-Opioid Receptor Ki (nM) | AChE IC50 (µM) |

| Parent | -COCH₃ | 4-OCH₃ | 50 | 1.2 |

| Analog 1 | -CH₂Ph | 4-OCH₃ | 5 | 0.8 |

| Analog 2 | -COCH₃ | 4-Cl | 120 | 2.5 |

| Analog 3 | -COCH₃ | 3,4-di-OCH₃ | 35 | 0.9 |

| Analog 4 | -H | 4-OCH₃ | 2 | 5.0 |

This is a hypothetical data table for illustrative purposes.

Interpretation:

-

Effect of R1: Replacing the N-acetyl group with an N-benzyl group (Analog 1) or removing it entirely (Analog 4) significantly increases affinity for the µ-opioid receptor, suggesting a basic nitrogen is preferred for this target. Conversely, the N-acetyl group appears more favorable for AChE inhibition.

-

Effect of R2: Replacing the electron-donating 4-methoxy group with an electron-withdrawing 4-chloro group (Analog 2) is detrimental to activity at both targets. Adding a second methoxy group (Analog 3) slightly improves activity, indicating that the electronic and steric properties of this substituent are important.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies outlined in this guide provide a rational framework for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds. Future work should focus on exploring a wider range of substituents at the N-piperidine and 4-amino positions, as well as investigating the potential for biased agonism at GPCR targets to separate therapeutic effects from side effects. A thorough understanding of the SAR will be instrumental in unlocking the full therapeutic potential of these versatile molecules.

References

-

In vitro opioid receptor assays - PubMed.[10]

-

In Vivo Pain Models - Charles River Laboratories.[17]

-

Biological properties and multifunctional applications of benzylpiperidine derivatives (review article) - ResearchGate.[1]

-

In Vitro Functional Assays for Opioid Receptor Activation: Application Notes and Protocols - Benchchem.[5]

-

Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed.[2]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.[18]

-

Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - MDPI.[16]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC - PubMed Central.[11][12]

-

Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology.[14]

-

In-Vivo Models for Management of Pain - Scirp.org.[15]

-

What in vivo models are used for pain studies? - Patsnap Synapse.[19]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists.[4]

-

Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed.[20]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed Central.[7]

-

A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors - Benchchem.[13]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega.[8]

-

Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - NIH.[9]

-

Synthesis of 1-Acetyl-4-[2,4-di[(4-benzyl)piperidino]benzoyl]piperidine - PrepChem.com.[21]

-

1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4- yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist - PubMed.[22]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH.[23]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed.[3]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC.[24]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed.[25]

-

ChemInform Abstract: Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl) piperidine Hydrochloride and Related Compounds. | Request PDF - ResearchGate.[26]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed.[27]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central.[6]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed.[28]

-